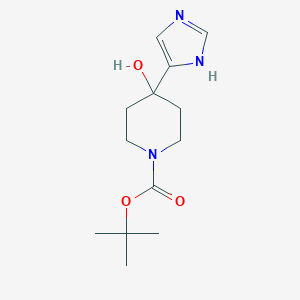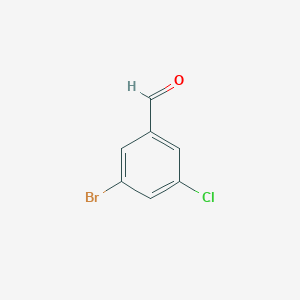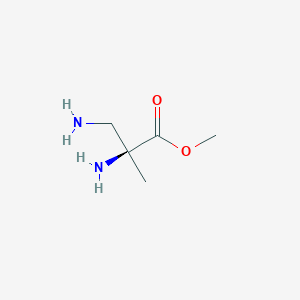
5-(2,4-Dichlorophenyl)-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"5-(2,4-Dichlorophenyl)-5-oxovaleric acid" is a chemical compound that might be of interest in various scientific fields due to its dichlorophenyl group and oxovaleric acid component. Such compounds can play roles in synthesis pathways, have unique molecular structures, and exhibit specific chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, hydrogenation, and hydrolysis. For instance, the synthesis of 4,5-dioxovaleric acid, a related compound, involves the illumination of cells in the presence of laevulinic acid, leading to the formation of 4,5-dioxovaleric acid in Scenedesmus obliquus, indicating a potential enzymatic pathway for its formation (Dörnemann & Senger, 1980).
Molecular Structure Analysis
The molecular structure of related compounds, such as "5-(3-Chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide," has been elucidated using techniques like X-ray crystallography, NMR, MS, and IR (Dong Heng-shan et al., 2005). These techniques can provide insights into the bond lengths, angles, and overall geometry of the compound.
Chemical Reactions and Properties
Chemical properties of related compounds include their reactivity towards various chemical reactions, such as transamination, which is a key step in the biosynthesis of 5-aminolevulinic acid from 4,5-dioxovaleric acid (Beale et al., 1979). This reactivity can be influenced by the presence of functional groups and the molecular structure.
Scientific Research Applications
Chemical Synthesis and Characterization
- The development of a gas chromatography-flame ionization detector (GC-FID) method for determining impurities in 5-chlorovaleroyl chloride, a compound related to the synthesis of pharmaceutical intermediates, highlights the importance of purity analysis in chemical synthesis processes (L. Tang et al., 2010).
- Research on Schiff base sulfur ether derivatives containing the 1,2,4-triazole unit, starting from 2,4-dichlorobenzoic acid, demonstrates the potential for creating compounds with significant antifungal activities, indicating the utility of dichlorophenyl compounds in developing new antimicrobial agents (Zheng Yu-gu, 2015).
Degradation and Environmental Remediation
- A study on the transformation of 2,4-dichlorophenol by advanced oxidation processes (AOPs) such as H2O2/UV-C, Fenton, and photo-Fenton processes reveals the efficiency of these methods in degrading chlorinated compounds and reducing toxicity, which is crucial for environmental cleanup efforts (A. Karci et al., 2012).
Biological Activity
- The synthesis and evaluation of various heterocyclic compounds with expected biological activity, including derivatives of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid, highlight the potential pharmaceutical applications of dichlorophenyl-containing compounds (G. H. Sayed et al., 2003).
- Molecular docking and vibrational studies of compounds derived from dichlorophenyl amino acids suggest their potential in inhibiting growth factors, underscoring the importance of these compounds in pharmaceutical research (K. Vanasundari et al., 2018).
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c12-7-4-5-8(9(13)6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCXHVWSVOXHPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440431 |
Source


|
| Record name | 5-(2,4-DICHLOROPHENYL)-5-OXOVALERIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172167-99-6 |
Source


|
| Record name | 5-(2,4-DICHLOROPHENYL)-5-OXOVALERIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B66633.png)



![Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate](/img/structure/B66642.png)
![tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B66647.png)






